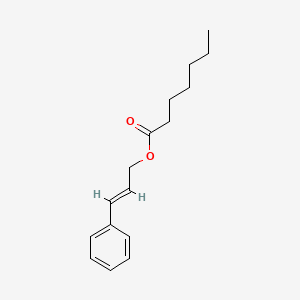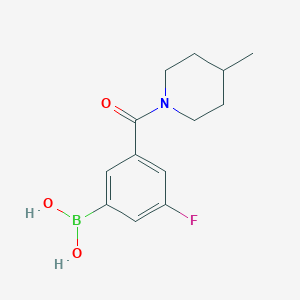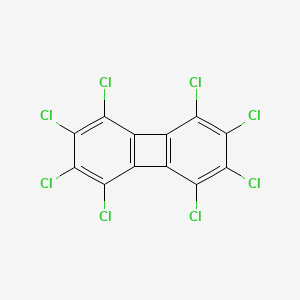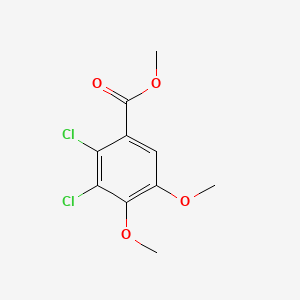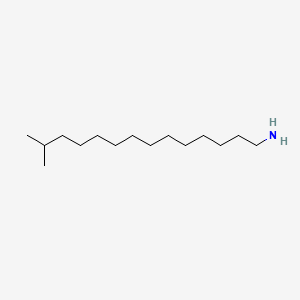
Octyl N-acetyl-DL-methionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl N-acetyl-DL-methionate: is a chemical compound with the molecular formula C15H29NO3S It is a derivative of methionine, an essential amino acid, and is characterized by the presence of an octyl group attached to the nitrogen atom of the acetylated methionine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octyl N-acetyl-DL-methionate typically involves the acetylation of DL-methionine followed by the attachment of an octyl group. One common method includes the reaction of DL-methionine with acetic anhydride to form N-acetyl-DL-methionine. This intermediate is then reacted with octanol in the presence of a suitable catalyst, such as triethylamine, to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The use of tubular reactors and ultrasonication-assisted flow strategies can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Octyl N-acetyl-DL-methionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide back to the thioether.
Substitution: The octyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used for the reduction of sulfoxides.
Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.
Major Products:
Oxidation: N-Acetyl-DL-methionine sulfoxide.
Reduction: N-Acetyl-DL-methionine.
Substitution: Various alkylated derivatives depending on the substituent used.
Applications De Recherche Scientifique
Octyl N-acetyl-DL-methionate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of Octyl N-acetyl-DL-methionate involves its interaction with biological membranes and proteins. The octyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. Additionally, the acetylated methionine moiety can interact with specific protein targets, influencing their function and activity . These interactions can modulate various cellular pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
N-Acetylmethionine: Similar in structure but lacks the octyl group, making it less lipophilic.
Octyl Methionine: Similar but not acetylated, affecting its reactivity and biological interactions.
Uniqueness: Octyl N-acetyl-DL-methionate is unique due to the combination of the octyl group and the acetylated methionine moiety. This dual modification enhances its lipophilicity and reactivity, making it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
94160-18-6 |
|---|---|
Formule moléculaire |
C15H29NO3S |
Poids moléculaire |
303.5 g/mol |
Nom IUPAC |
octyl 2-acetamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C15H29NO3S/c1-4-5-6-7-8-9-11-19-15(18)14(10-12-20-3)16-13(2)17/h14H,4-12H2,1-3H3,(H,16,17) |
Clé InChI |
IVEABYDAJLBAAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C(CCSC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)
